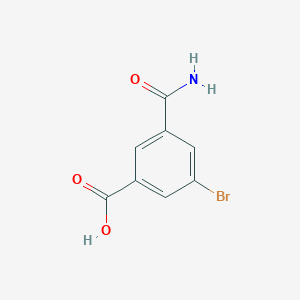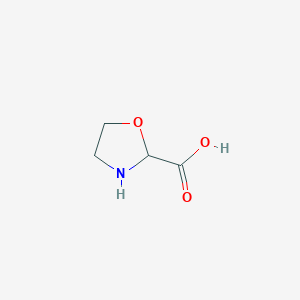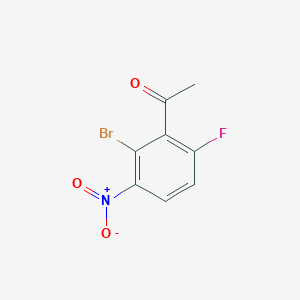
1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone is an aromatic compound characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(2-fluoro-3-nitrophenyl)ethanone using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like chloroform or acetic acid to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of 1-(2-substituted-6-fluoro-3-nitrophenyl)ethanone derivatives.
Reduction: Formation of 1-(2-bromo-6-fluoro-3-aminophenyl)ethanone.
Oxidation: Formation of 1-(2-bromo-6-fluoro-3-nitrophenyl)acetic acid.
Applications De Recherche Scientifique
1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone exerts its effects involves interactions with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with biological molecules . The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Comparaison Avec Des Composés Similaires
- 1-(2-Fluoro-3-nitrophenyl)ethanone
- 1-(2-Bromo-3-nitrophenyl)ethanone
- 1-(2-Bromo-6-fluoro-4-nitrophenyl)ethanone
Uniqueness: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the phenyl ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H5BrFNO3 |
|---|---|
Poids moléculaire |
262.03 g/mol |
Nom IUPAC |
1-(2-bromo-6-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)7-5(10)2-3-6(8(7)9)11(13)14/h2-3H,1H3 |
Clé InChI |
UKZNMGKIWZWZQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


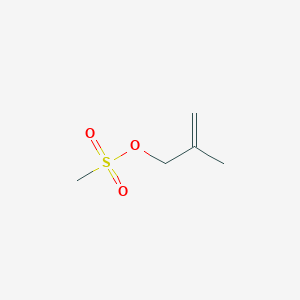

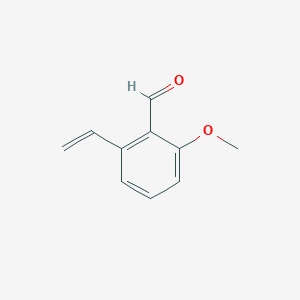

![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
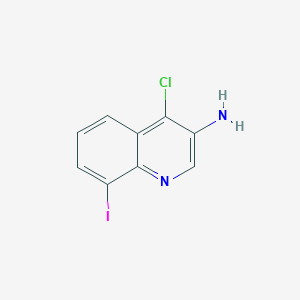
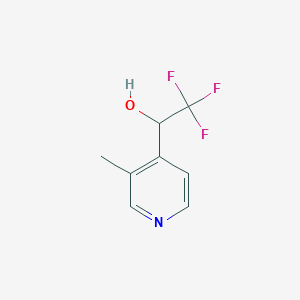
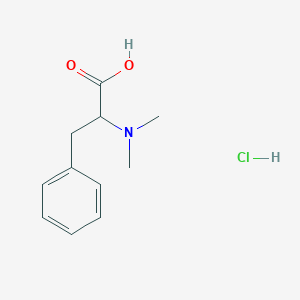
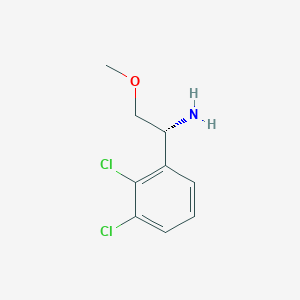

![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
